molecular formula C9H18N2O B1489344 1-Pyrrolidin-3-ylpiperidin-4-ol CAS No. 1220023-45-9

1-Pyrrolidin-3-ylpiperidin-4-ol

Cat. No.: B1489344
CAS No.: 1220023-45-9
M. Wt: 170.25 g/mol
InChI Key: BXAQPGIZLUPVNI-UHFFFAOYSA-N
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Description

1-Pyrrolidin-3-ylpiperidin-4-ol is a bicyclic amine derivative combining a piperidine ring (6-membered) and a pyrrolidine ring (5-membered), with a hydroxyl group at the 4-position of the piperidine moiety. This structure positions it as a versatile scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors, enzymes, or viral proteins due to its ability to mimic natural amine-containing biomolecules .

Properties

CAS No.

1220023-45-9

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-pyrrolidin-3-ylpiperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9-2-5-11(6-3-9)8-1-4-10-7-8/h8-10,12H,1-7H2

InChI Key

BXAQPGIZLUPVNI-UHFFFAOYSA-N

SMILES

C1CNCC1N2CCC(CC2)O

Canonical SMILES

C1CNCC1N2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Heteroaryl Modifications: Pyridine () and pyrimidine () substituents introduce aromaticity and hydrogen-bonding capabilities, which may influence receptor binding or enzymatic inhibition. Fluorinated Derivatives (Compound 48): Fluorine atoms and aromatic systems () are known to enhance metabolic stability and bioavailability, making such analogs promising for CNS drug development.

Preparation Methods

Formation of 4-Hydroxypiperidine Intermediate

The initial key step is the hydroxylation of the piperidine ring at the 4-position. This can be achieved via:

Coupling with Pyrrolidine

Example Synthetic Procedure (Based on Related Piperidine Derivatives)

Step Reagents & Conditions Description
1 Piperidine derivative + Oxidizing agent (e.g., KMnO4, H2O2) Hydroxylation at 4-position to form 4-hydroxypiperidine
2 3-Halopiperidin-4-ol + Pyrrolidine + Base (e.g., K2CO3) Nucleophilic substitution to attach pyrrolidine at 3-position
3 Purification by column chromatography Isolation of this compound

Industrial and Research-Scale Preparation Notes

  • Reaction Conditions: Mild temperatures (0–90 °C) and inert atmosphere (nitrogen) are preferred to maintain stereochemical integrity.
  • Catalysts: Use of triphenylphosphine and diethyl azodicarboxylate in coupling reactions has been reported for related piperidine derivatives, facilitating efficient formation of chiral centers without racemization.
  • Yields: Typical yields range from 40% to over 90% depending on the step and purification efficiency.
  • Chiral Resolution: For optically pure compounds, chemical resolution using chiral alcohols or chromatographic techniques is employed.

Data Table Summarizing Preparation Methods and Conditions

Preparation Step Reagents/Conditions Yield (%) Notes
Hydroxylation of piperidine KMnO4 or H2O2, mild conditions 70–85 Avoids over-oxidation
Halogenation at 3-position NBS or PBr3 60–75 Prepares for nucleophilic substitution
Coupling with pyrrolidine Pyrrolidine, K2CO3, solvent (THF or DMF), 0–90 °C 50–90 Base-mediated nucleophilic substitution
Purification Silica gel chromatography, recrystallization Ensures high purity and stereochemical integrity

Research Findings and Optimization Strategies

  • Stereoselectivity: Maintaining stereochemistry is critical; mild reaction conditions and use of chiral auxiliaries or resolving agents improve enantiomeric purity.
  • Reaction Time: Prolonged reaction times (12–72 hours) under controlled temperature enhance yield but require monitoring to prevent side reactions.
  • Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate nucleophilic substitution steps.
  • Catalytic Hydrogenation: Used in related piperidine derivatives to reduce intermediates without affecting chiral centers.

Q & A

Q. What are the established synthetic routes for 1-Pyrrolidin-3-ylpiperidin-4-ol, and what analytical techniques validate its purity?

Synthesis typically involves condensation reactions between aromatic acid chlorides and amine precursors (e.g., 4-aminoantipyrine derivatives) under reflux conditions, followed by purification via recrystallization (methanol/water mixtures) . Key validation methods include:

  • IR spectroscopy : To confirm functional groups (e.g., hydroxyl, amine peaks).
  • Mass spectrometry : For molecular weight confirmation.
  • Chromatography (HPLC) : To assess purity (>98% as per standard protocols) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy .
  • Follow CAS No. 41661-47-6 guidelines (Piperidin-4-one derivatives) for storage (dry, cool conditions) and disposal .
  • Monitor for exothermic reactions during synthesis, as pyridazine/pyrrolidine intermediates may decompose .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • X-ray crystallography : For absolute configuration determination (if crystals are obtainable).
  • NMR spectroscopy : To resolve stereochemistry (e.g., coupling constants for piperidine/pyrrolidine ring protons) .
  • Computational modeling : RDKit or JChem tools can predict stability and tautomeric forms .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2<sup>k</sup> factorial design (where k = variables like temperature, catalyst concentration) identifies optimal parameters:

  • Variables : Reaction time (25–30 hrs), base concentration (e.g., NaOH), solvent polarity .
  • Response metrics : Yield, purity, and byproduct formation.
  • Case study : Adjusting ethylene oxide stoichiometry in piperidine alkylation improved yield by 22% in analogous compounds .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like pH, temperature, and cell lines (e.g., HEK-293 for receptor binding assays).
  • Impurity profiling : Use HPLC-MS to identify contaminants (e.g., oxidized byproducts) that may skew IC50 values .
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA) to isolate confounding factors .

Q. How do computational models predict receptor interactions for this compound?

  • Molecular docking : Simulate binding to targets (e.g., GPCRs, serotonin receptors) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • SAR studies : Modify substituents (e.g., hydroxyl position) to correlate with activity .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

  • Receptor theory : Link structural motifs (e.g., piperidine/pyrrolidine rings) to agonism/antagonism .
  • Kinetic models : Apply Michaelis-Menten principles to enzyme inhibition assays (e.g., cytochrome P450 interactions) .
  • Systems biology : Integrate omics data to map downstream signaling pathways .

Methodological Considerations

Q. How to design a robust research proposal for studying this compound’s neuropharmacological potential?

  • Hypothesis : “this compound modulates dopamine D2 receptors via allosteric binding.”
  • Experimental tiers :
    • In vitro: Radioligand displacement assays (D2 receptor membranes).
    • In vivo: Behavioral tests (e.g., locomotor activity in rodent models).
    • Computational: Free-energy perturbation (FEP) for binding affinity predictions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?

  • Continuous flow reactors : Enhance reproducibility and reduce hazardous intermediates .
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., 0.5–2 mol%) and solvent volume .
  • Green chemistry : Substitute toluene/xylene with cyclopentyl methyl ether (CPME) for safer reflux .

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